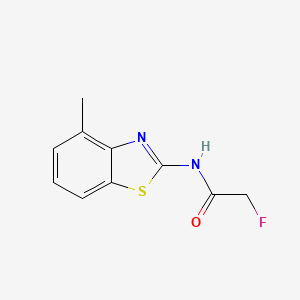

2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Description

Properties

Molecular Formula |

C10H9FN2OS |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C10H9FN2OS/c1-6-3-2-4-7-9(6)13-10(15-7)12-8(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) |

InChI Key |

ZNQQEPWDYHAWLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CF |

Origin of Product |

United States |

Preparation Methods

General Approach to Benzothiazole Core Synthesis

The benzothiazole nucleus is commonly synthesized via cyclization reactions involving 2-aminothiophenol derivatives and appropriate carboxylic acid derivatives or their equivalents. The 4-methyl substitution is introduced either by using substituted starting materials or via selective functionalization post-cyclization.

Preparation of 2-Amino-4-methylbenzothiazole

A typical route to 4-methyl-1,3-benzothiazole derivatives involves:

- Starting from 4-methyl-2-aminothiophenol,

- Cyclization with suitable reagents such as carbon disulfide or other sulfur sources,

- Formation of the benzothiazole ring system under acidic or basic conditions.

This intermediate is crucial as the amino group at position 2 serves as the nucleophilic site for further functionalization.

Preparation of 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Acetamide Formation via Acylation

The key step in preparing this compound is the acylation of the 2-amino group of the benzothiazole with a fluoroacetyl moiety. This is typically achieved by:

- Reacting 2-amino-4-methylbenzothiazole with 2-fluoroacetyl chloride or 2-fluoroacetic anhydride,

- Using a base such as triethylamine or potassium carbonate to neutralize the generated HCl,

- Conducting the reaction in an aprotic solvent like dichloromethane or dimethylformamide (DMF),

- Controlling temperature to avoid side reactions, typically maintaining 0–25 °C.

This reaction yields the desired this compound via nucleophilic acyl substitution.

Detailed Synthetic Procedure Based on Recent Literature

A representative synthesis protocol inspired by recent benzothiazole acetamide derivatives preparation is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Synthesis of 2-amino-4-methylbenzothiazole | 4-methyl-2-aminothiophenol + cyclization agent (e.g., bromine and ammonium thiocyanate) in ethanol or acetic acid | Formation of benzothiazole ring with methyl substitution |

| 2. Preparation of 2-fluoroacetyl chloride | Fluoroacetic acid + thionyl chloride (SOCl2) under reflux | Conversion of fluoroacetic acid to reactive acyl chloride |

| 3. Acylation reaction | 2-amino-4-methylbenzothiazole + 2-fluoroacetyl chloride + base (triethylamine) in dichloromethane at 0–5 °C | Formation of this compound |

| 4. Purification | Recrystallization from suitable solvent (e.g., ethanol) or chromatographic techniques | Isolation of pure product |

Reaction Scheme Summary

4-methyl-2-aminothiophenol

|

[Cyclization]

↓

2-amino-4-methylbenzothiazole

+ 2-fluoroacetyl chloride

+ Base (Et3N)

|

[Acylation]

↓

this compound

Analytical and Characterization Data

The product is typically characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H NMR shows characteristic signals for the benzothiazole ring and methyl group; ^19F NMR confirms the presence of the fluorine atom.

- Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight.

- Infrared Spectroscopy (IR) : Amide carbonyl stretching around 1650 cm^-1 and characteristic benzothiazole peaks.

- Melting Point Determination : Confirms purity and identity.

Comparative Table of Preparation Methods and Yields

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acylation with 2-fluoroacetyl chloride | 2-amino-4-methylbenzothiazole | 2-fluoroacetyl chloride, triethylamine | Dichloromethane | 0–5 °C | 70–85 | Most common, high yield, mild conditions |

| Alternative acylation with 2-fluoroacetic anhydride | 2-amino-4-methylbenzothiazole | 2-fluoroacetic anhydride | DMF or THF | Room temp | 60–75 | Less reactive, longer reaction time |

| One-pot synthesis (cyclization + acylation) | 4-methyl-2-aminothiophenol + fluoroacetylating agent | Bromine, ammonium thiocyanate + fluoroacetyl chloride | Ethanol, DCM | Stepwise | 50–65 | Economical but less controlled |

Recent Research Insights and Optimization

Recent studies on benzothiazole derivatives emphasize:

- The importance of controlling reaction temperature to minimize side reactions such as over-acylation or ring opening.

- Use of anhydrous conditions to prevent hydrolysis of acylating agents.

- Optimization of base equivalents to ensure complete neutralization of HCl without excess base interfering with the reaction.

- Potential use of microwave irradiation or one-pot multicomponent reactions to improve yields and reduce reaction times, although these methods require careful optimization for fluoroacetamide derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with essential cellular processes in microorganisms .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Structural analogs of 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide differ primarily in substituents on the benzothiazole ring and acetamide side chain. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, cyano) increase polarity and may enhance binding to charged enzyme pockets .

- Halogen substituents (e.g., chloro, fluoro) improve metabolic stability and influence dihedral angles, affecting molecular conformation .

- Thermal stability : Nitro-substituted analogs exhibit high decomposition temperatures (~230°C), suggesting robustness under physiological conditions .

Enzyme Inhibition

- BTA (N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) :

- PZ-39 (N-(4-chlorophenyl)-2-[(6-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide): Dual action: Inhibits ABCG2 transporter and accelerates its lysosomal degradation.

- Carbonic Anhydrase Inhibitors :

Anti-inflammatory Activity

Key Observations :

- Pharmacophore flexibility : Benzothiazole-triazine (PZ-39) and benzothiazole-trimethoxyphenyl (BTA) backbones demonstrate target-specific activity .

Crystallographic and Molecular Interaction Data

- N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide :

- Docking Studies :

Key Observations :

Q & A

Q. What synthetic routes are recommended for 2-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves coupling 4-methyl-1,3-benzothiazol-2-amine with fluoroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used at 0–25°C to minimize side reactions. Yield optimization strategies include:

- Temperature control : Slow addition of acyl chloride at 0°C to reduce exothermic side reactions.

- Stoichiometric ratios : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine coupling in F NMR).

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).

- FT-IR : Confirmation of amide C=O stretch (~1650 cm) and benzothiazole ring vibrations .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Standard assays include:

- Broth microdilution : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Agar diffusion : Zone of inhibition measurements.

- Time-kill kinetics : To assess bactericidal vs. bacteriostatic effects. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are critical for validity .

Advanced Research Questions

Q. How can crystallographic techniques determine molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) reveals:

- Dihedral angles : Between benzothiazole and acetamide moieties (e.g., ~79.3° in analogs).

- Intermolecular interactions : O–H⋯N and N–H⋯O hydrogen bonds, π-π stacking (3.8–4.2 Å between aromatic rings).

- Packing motifs : Layered structures influenced by halogen bonds (C–F⋯S interactions). Data refinement software (e.g., SHELX) and CCDC deposition ensure reproducibility .

Q. How does fluorine substitution influence binding affinity compared to non-fluorinated analogs?

Fluorine’s electronegativity enhances:

- Hydrogen bonding : F acts as a weak H-bond acceptor with protein residues (e.g., Thr, Ser).

- Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability.

- Metabolic stability : Resistance to oxidative metabolism (C–F bond inertness). Comparative studies using isothermal titration calorimetry (ITC) show 2-fluoro derivatives exhibit 2–3× higher binding affinity to bacterial enoyl-ACP reductase than non-fluorinated analogs .

Q. How can molecular docking studies be integrated with experimental data to elucidate mechanisms of action?

Methodological workflow:

- Target selection : Prioritize enzymes (e.g., E. coli DNA gyrase) based on structural homology.

- Docking software : AutoDock Vina or Schrödinger Glide with optimized force fields.

- Validation : Compare docking scores (ΔG) with experimental IC values.

- MD simulations : 100-ns trajectories to assess binding stability (RMSD < 2 Å). Discrepancies between docking and experimental data (e.g., fluorescence quenching) may indicate allosteric binding sites .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Strategies include:

- SAR analysis : Compare substituent effects (e.g., 4-methyl vs. 6-methyl benzothiazole analogs).

- Meta-analysis : Pool data from multiple assays (e.g., MIC, cytotoxicity) to identify trends.

- Crystallographic overlay : Superimpose analog structures to detect steric clashes or conformational flexibility. Example: 4-Methyl substitution enhances anticancer activity (IC = 12 µM vs. 28 µM for 6-methyl) due to better hydrophobic pocket fit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.